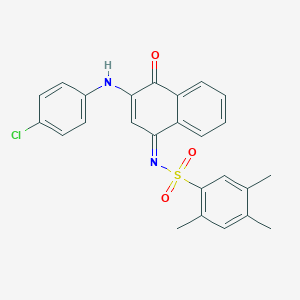
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide, also known as COTI-2, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.
Wirkmechanismus
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide binds to the core domain of mutant p53 and stabilizes it, preventing it from binding to DNA and promoting tumor growth. This mechanism of action is different from other p53-targeting drugs, which typically work by restoring the function of wild-type p53.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells that express mutant p53. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In animal studies, this compound has been shown to inhibit tumor growth and improve survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide is its specificity for mutant p53. This allows for targeted therapy that may have fewer side effects than traditional chemotherapy. However, one limitation is that this compound may not be effective in all types of cancer, as mutant p53 is not present in all tumors.
Zukünftige Richtungen
For research on N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide include exploring its potential use in combination with other cancer therapies, studying its effectiveness in different types of cancer, and developing more potent and specific inhibitors of mutant p53. Additionally, further research is needed to understand the long-term effects of this compound treatment and to develop biomarkers to predict response to therapy.
In conclusion, this compound is a small molecule inhibitor that has shown promise in cancer treatment by targeting mutant p53. Its specificity and potential to sensitize cancer cells to chemotherapy make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and effectiveness in different types of cancer.
Synthesemethoden
The synthesis of N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide involves a multi-step process that includes the reaction of 4-chloroaniline with 1,2-naphthoquinone to produce 3-(4-chloroanilino)-1,2-naphthoquinone. This compound is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride to produce this compound. The purity of the final product is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the mutant p53 protein, which is commonly found in many types of cancer. Mutant p53 is known to promote tumor growth and resistance to chemotherapy. By inhibiting mutant p53, this compound has the potential to sensitize cancer cells to chemotherapy and prevent tumor growth.
Eigenschaften
Molekularformel |
C25H21ClN2O3S |
|---|---|
Molekulargewicht |
465 g/mol |
IUPAC-Name |
(NZ)-N-[3-(4-chloroanilino)-4-oxonaphthalen-1-ylidene]-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H21ClN2O3S/c1-15-12-17(3)24(13-16(15)2)32(30,31)28-22-14-23(27-19-10-8-18(26)9-11-19)25(29)21-7-5-4-6-20(21)22/h4-14,27H,1-3H3/b28-22- |
InChI-Schlüssel |
QPINOEOLDJTXTQ-SLMZUGIISA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)Cl)C |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)Cl)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284854.png)
![pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284855.png)
![isopropyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284857.png)
![butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284858.png)
![sec-butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284859.png)
![propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284860.png)
![cyclohexyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284861.png)
![N-(2-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284862.png)
![3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284864.png)
![N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284868.png)
![5-(3,4-dimethylphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284871.png)
![3-(3-phenylpropyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284874.png)
![3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284875.png)
![N-(4-methylphenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B284878.png)
